

# An In-depth Technical Guide to the Spectroscopic Data of 5-Nitroguaiacol (Sodium)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Nitroguaiacol (sodium)

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This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitroguaiacol and its sodium salt, also known as sodium 2-methoxy-5-nitrophenolate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

## Chemical Structure and Properties

- Chemical Name: Sodium 2-methoxy-5-nitrophenolate
- Synonyms: 5-Nitroguaiacol sodium salt, Atonik[1][2]
- CAS Number: 67233-85-6[3]
- Molecular Formula:  $C_7H_6NNaO_4$ [3]
- Molecular Weight: 191.12 g/mol [3]
- Appearance: Red to dark red solid[3]

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methoxy-5-nitrophenol, the neutral form of the sodium salt. This

data is crucial for the structural elucidation and confirmation of the molecule.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

#### 2.1.1. $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons and their chemical environments. The data for 2-methoxy-5-nitrophenol is summarized below.[\[4\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	N/A	N/A	Aromatic Protons
Data not available	N/A	N/A	Methoxy Protons

#### 2.1.2. $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. The data for 2-methoxy-5-nitrophenol is presented in the following table.[\[5\]](#)[\[6\]](#)

Chemical Shift (ppm)	Assignment
Data not available	Aromatic and Methoxy Carbons

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for 2-methoxy-5-nitrophenol are listed below.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	N/A	O-H Stretch (Phenolic)
Data not available	N/A	C-H Stretch (Aromatic)
Data not available	N/A	C-H Stretch (Aliphatic)
Data not available	N/A	N-O Asymmetric Stretch (Nitro)
Data not available	N/A	N-O Symmetric Stretch (Nitro)
Data not available	N/A	C=C Stretch (Aromatic)
Data not available	N/A	C-O Stretch (Aryl Ether)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.<sup>[7]</sup>

m/z Ratio	Relative Intensity (%)	Assignment
169	Data not available	[M] <sup>+</sup> (Molecular Ion)
123	Data not available	[M-NO <sub>2</sub> ] <sup>+</sup>
111	Data not available	Fragment

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

A general protocol for obtaining NMR spectra is as follows:

- **Sample Preparation:** Dissolve a few milligrams of 2-methoxy-5-nitrophenol in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Instrument:** A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using standard parameters. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using proton decoupling. Chemical shifts are referenced to the solvent peak.

A typical procedure for FT-IR analysis involves:

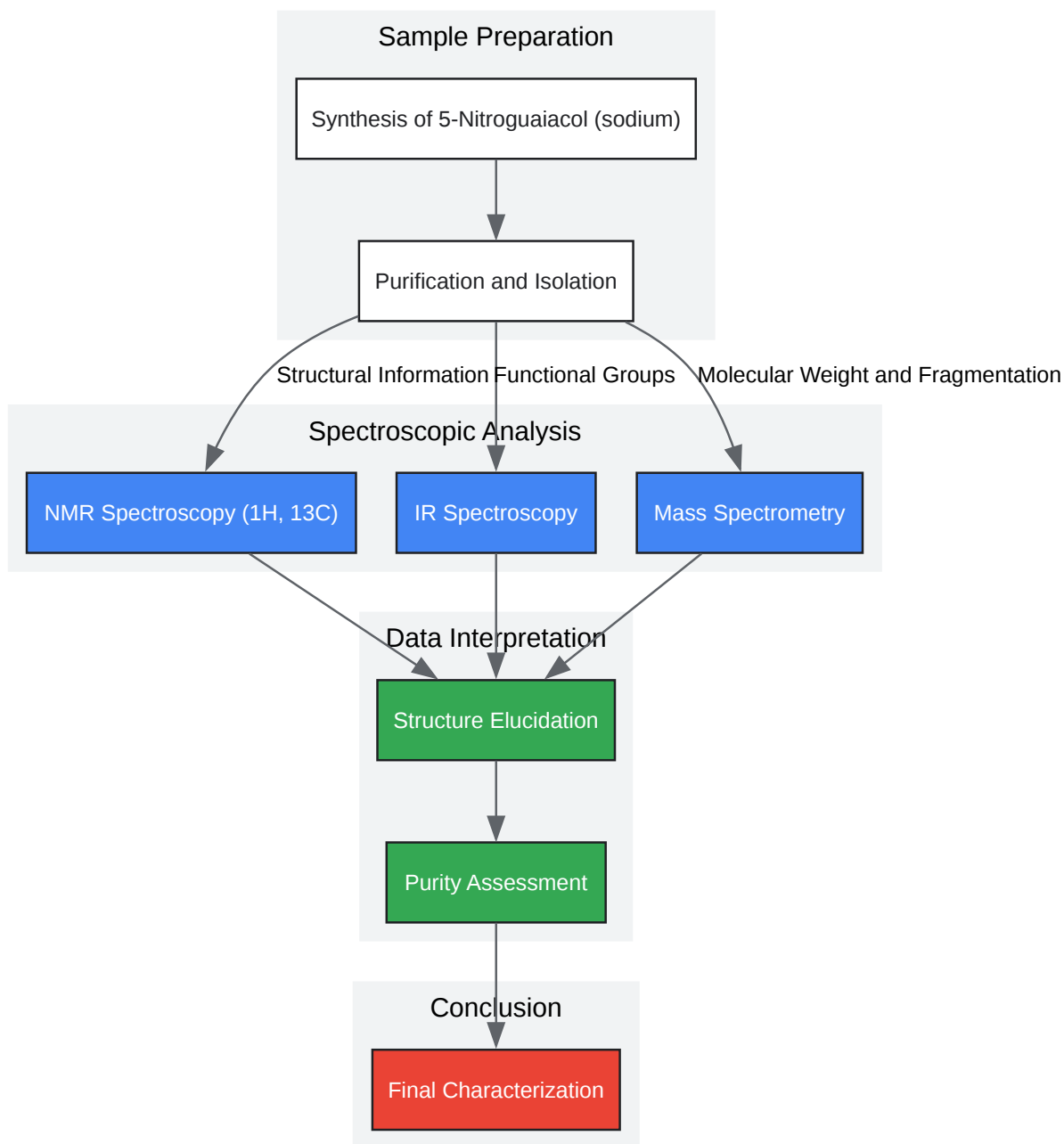
- Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (for liquids or dissolved solids). For solid samples, the Attenuated Total Reflectance (ATR) technique is also common.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

A general protocol for obtaining mass spectra is outlined below:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Nitroguaiacol (sodium)**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-Nitroguaiacol (sodium)**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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